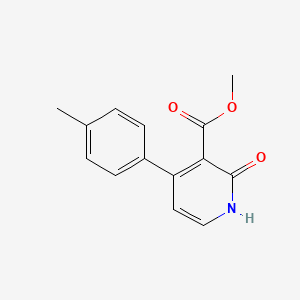

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

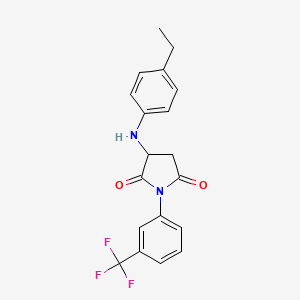

2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester, also known as HTN, is a chemical compound that has aroused interest both in scientific research and in the pharmaceutical industry due to its potential for various applications. It is an organic intermediate that can be obtained by esterification of p-hydroxyphenylpropionic acid .

Synthesis Analysis

The synthesis of this compound involves the esterification of p-hydroxyphenylpropionic acid. This process involves adding p-hydroxyphenylpropionic acid, methanol, and concentrated sulfuric acid to a flask and heating it to 120°C for 2 hours .Molecular Structure Analysis

The molecular formula of this compound is C14H13NO3. The molecular weight is 243.262.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily esterification reactions . More research is needed to fully understand the range of chemical reactions this compound can undergo.Applications De Recherche Scientifique

Apoptotic Properties in Leukemia Cells

The compound derived from 2-Hydroxy-4-p-tolyl-nicotinic acid methyl ester has been found to induce apoptosis in human leukemia U937 cells. The number of hydroxyl groups on the benzoic acid significantly influences the apoptosis-inducing activity, indicating potential for therapeutic applications in leukemia treatment (Katoh et al., 2007).

Interaction with Nicotinic Acid Receptors

Research has shown that nicotinic acid (niacin) and its esters, including derivatives of this compound, interact with the hydroxy-carboxylic acid receptor HCA2 (GPR109A). This interaction is crucial for understanding the therapeutic potential of the compound, especially concerning its role in lipid metabolism (van Veldhoven et al., 2011).

Chemical Stability and Transformation

The compound shows interesting chemical behaviors, such as unexpected C–S bond cleavage during the hydrazination process. This unpredicted behavior signifies the compound's unique reactivity and potential for synthesis of new molecules (Nordin et al., 2016). Moreover, the compound's stability and transformation under different conditions have been a subject of study, providing insights into its potential applications and handling requirements (Parys & Pyka, 2010).

Applications in Synthesis

The compound has been used in the synthesis of various molecules, showing its versatility in chemical reactions. For instance, it has been involved in the efficient synthesis of pseudopeptides bearing an amidoxime function, which could have potential applications in various fields of biochemistry and pharmacology (Ovdiichuk et al., 2015).

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-8-15-13(16)12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYZUCBZLSWMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)

![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)